(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
(2E)-3-[(3-Chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 477187-50-1, molecular formula: C₁₉H₁₃ClN₄O₂S, MW: 396.85) is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 4-nitrophenyl group and an amino-linked 3-chloro-4-methylphenyl moiety . Its α,β-unsaturated nitrile backbone may confer reactivity toward nucleophilic targets, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZCMVAPRJWLSX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Biological Activity Overview
The biological activities associated with this compound primarily include:
- Antitumor Activity
- Antimicrobial Properties
- Antioxidant Effects
Antitumor Activity
Thiazole derivatives are known for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the antiproliferative effects of thiazole derivatives, several compounds demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups, such as nitro and chloro groups, significantly enhances the cytotoxicity of these compounds .
Case Study: Thiazole Derivatives in Cancer Treatment
In a recent study, several thiazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that the compound with a similar structure to this compound exhibited an IC50 value of 1.98 µg/mL against A-431 cells, highlighting its potential as an effective anticancer agent .
Antimicrobial Properties
Thiazole compounds have also been recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study highlighted that thiazole derivatives could inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls and inhibition of nucleic acid synthesis .
Antioxidant Effects
The antioxidant activity of thiazole derivatives has been attributed to their ability to scavenge free radicals. In vitro assays have demonstrated that compounds similar to (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-en nitrile possess significant free radical scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and substitution patterns on the phenyl groups are crucial for enhancing biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., nitro) | Increase cytotoxicity |
| Alkyl substitutions on phenyl rings | Enhance solubility and bioavailability |
| Presence of halogens (e.g., Cl) | Improve binding affinity to target proteins |
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives, including those similar to the compound , exhibit significant anticancer activity. For instance, compounds featuring thiazole moieties have been evaluated for their efficacy against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) . The presence of electron-withdrawing groups, such as nitro and chloro groups, is often correlated with enhanced antiproliferative activity.
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents. The structural components of the compound may contribute to its ability to inhibit the growth of pathogenic microorganisms. Studies have demonstrated that similar compounds can effectively target bacterial strains and fungi, making them candidates for developing new antibiotics .
Anticancer Research
In a notable study, a series of thiazole-containing compounds were synthesized and tested for their anticancer properties. One compound demonstrated a median effective dose (ED50) of 18.4 mg/kg against seizures induced by pentylenetetrazole (PTZ), indicating potential neuroprotective effects alongside anticancer activity .
Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole derivatives against various strains of bacteria and fungi. The results showed that certain derivatives exhibited significant inhibition zones in disc diffusion assays, suggesting their potential as lead compounds for antibiotic development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison
Key analogs and their substituent differences are summarized in Table 1.
Table 1: Structural analogs and substituent variations
Key Observations :
- Electron-withdrawing groups (EWGs) : The nitro group on the thiazole ring (target compound) enhances electrophilicity compared to methyl (Analog 1) or methoxy (Analog 4) substituents. This may improve binding to targets like kinases or receptors .
- Halogen effects : The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and electronegativity, contrasting with the purely hydrophobic 3-methylphenyl in Analog 2. Chlorine’s higher electronegativity may strengthen hydrogen bonding or dipole interactions .
- Aromatic vs.
Physicochemical Properties
Table 2: Physicochemical comparison
Key Observations :
- The target compound’s higher LogP (3.2) suggests greater lipophilicity than Analog 4 (LogP 2.5), likely due to nitro and chloro groups. This may enhance membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
